9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

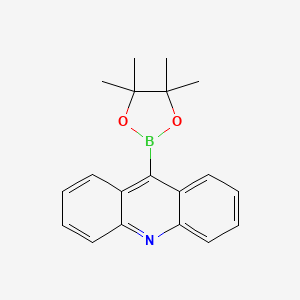

9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acridine is an organoboron compound that features a boron atom within a dioxaborolane ring attached to an acridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acridine typically involves the borylation of acridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction between an acridine halide and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, utilizing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The boron center in the dioxaborolane ring can undergo oxidation reactions, forming boronic acids or borate esters.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: The boron atom can participate in various substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products

Oxidation: Boronic acids or borate esters.

Substitution: Various substituted acridine derivatives, depending on the coupling partner.

Wissenschaftliche Forschungsanwendungen

9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acridine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: Potential use in the development of fluorescent probes for biological imaging due to the acridine moiety.

Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Wirkmechanismus

The mechanism of action of 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acridine largely depends on its application. In cross-coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism. The acridine moiety can interact with biological targets, potentially intercalating with DNA or interacting with specific proteins, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Phenylboronic acid pinacol ester

Uniqueness

9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acridine is unique due to the presence of the acridine moiety, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring fluorescence or specific interactions with biological molecules.

Biologische Aktivität

9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, cytotoxicity studies, and its application in therapeutic contexts.

Chemical Structure and Properties

The compound features a boron-containing moiety which is significant for its reactivity and biological interactions. The structure can be represented as follows:

- Molecular Formula : C₁₅H₁₇BNO₂

- Molecular Weight : 268.12 g/mol

- CAS Number : 1256359-19-9

The biological activity of this compound is largely attributed to its ability to interact with reactive oxygen species (ROS), which play a pivotal role in cellular signaling and cancer pathology. Research indicates that compounds with boron functional groups can selectively induce DNA cross-linking in the presence of ROS such as hydrogen peroxide (H₂O₂) . This selective activation allows for targeted cytotoxic effects on cancer cells while sparing normal cells.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:

| Study | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Study A | Chronic Lymphocytic Leukemia (CLL) | ~5 | Induction of apoptosis through DNA cross-linking |

| Study B | Breast Cancer Cells | 10 | ROS-mediated cytotoxicity |

| Study C | Lung Cancer Cells | 15 | Inhibition of topoisomerase II activity |

Case Studies

- Chronic Lymphocytic Leukemia (CLL) : A study demonstrated that this compound induced significant apoptosis in primary leukemic lymphocytes while showing minimal toxicity to normal lymphocytes. The compound's selectivity was attributed to its activation by H₂O₂ present in the tumor microenvironment .

- Breast Cancer Models : In vitro experiments showed that the compound effectively inhibited the growth of breast cancer cells at concentrations as low as 10 μM. The mechanism involved ROS generation leading to oxidative stress and subsequent cell death .

Eigenschaften

IUPAC Name |

9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BNO2/c1-18(2)19(3,4)23-20(22-18)17-13-9-5-7-11-15(13)21-16-12-8-6-10-14(16)17/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDHHBJXXRKLMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.